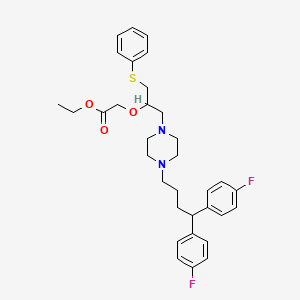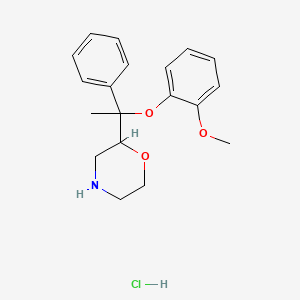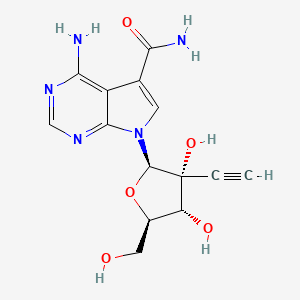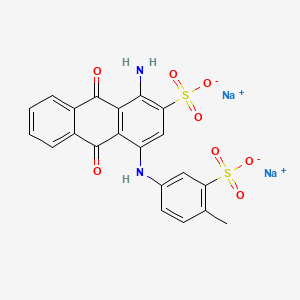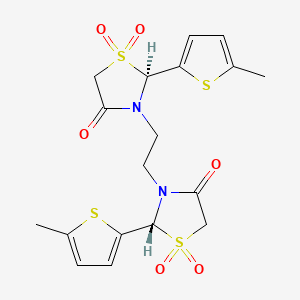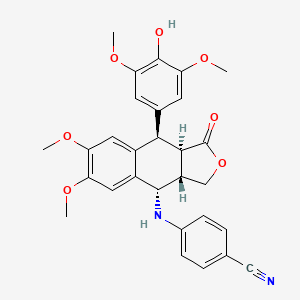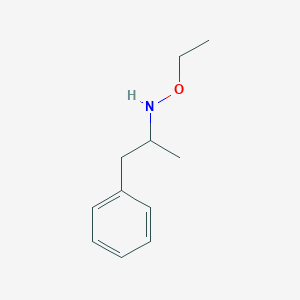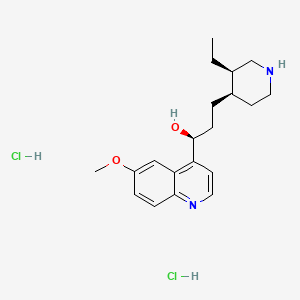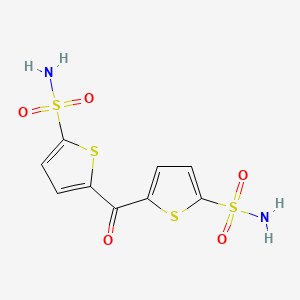
2-Thiophenesulfonamide, 5,5'-carbonylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5,5’-carbonylbis- is a chemical compound with the molecular formula C9H8N2O5S4. It is known for its unique structure, which includes two thiophene rings connected by a carbonyl group and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5,5’-carbonylbis- typically involves the reaction of thiophene-2-sulfonamide with a carbonyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-Thiophenesulfonamide, 5,5’-carbonylbis- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5,5’-carbonylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives .
Scientific Research Applications
2-Thiophenesulfonamide, 5,5’-carbonylbis- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5,5’-carbonylbis- involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with a single thiophene ring and a sulfonamide group.
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
2-Thiophenesulfonamide, 5,5’-carbonylbis- is unique due to its dual thiophene rings connected by a carbonyl group and sulfonamide groups. This structure provides distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
108302-71-2 |
|---|---|
Molecular Formula |
C9H8N2O5S4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(5-sulfamoylthiophene-2-carbonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8N2O5S4/c10-19(13,14)7-3-1-5(17-7)9(12)6-2-4-8(18-6)20(11,15)16/h1-4H,(H2,10,13,14)(H2,11,15,16) |
InChI Key |
QOCNEUDCWUXMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C(=O)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





